

AT9283 Hydrochloride: A Multi-Targeted Kinase Inhibitor in Focus

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Compound of Interest

Compound Name: AT9283 hydrochloride

Cat. No.: B605658

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AT9283 hydrochloride is a potent, multi-targeted small molecule inhibitor that has garnered significant interest in the field of oncology. This technical guide provides a comprehensive overview of the primary kinase targets of AT9283, presenting key inhibitory data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.

Core Target Profile of AT9283 Hydrochloride

AT9283 is recognized as a multi-targeted kinase inhibitor, demonstrating potent activity against several kinases crucial for cell cycle regulation and signal transduction.^{[1][2][3]} Its primary targets include the Aurora kinases, Janus kinases (JAK), and the Abelson tyrosine kinase (Abl).^{[1][2][3]}

The principal targets of **AT9283 hydrochloride** are:

- Aurora Kinase A (Aurora A)
- Aurora Kinase B (Aurora B)^[4]
- Janus Kinase 2 (JAK2)^[5]
- Janus Kinase 3 (JAK3)

- Abelson Kinase (Abl), including the T315I mutant[4]
- FMS-like Tyrosine Kinase 3 (FLT3)[2]

Quantitative Inhibitory Activity

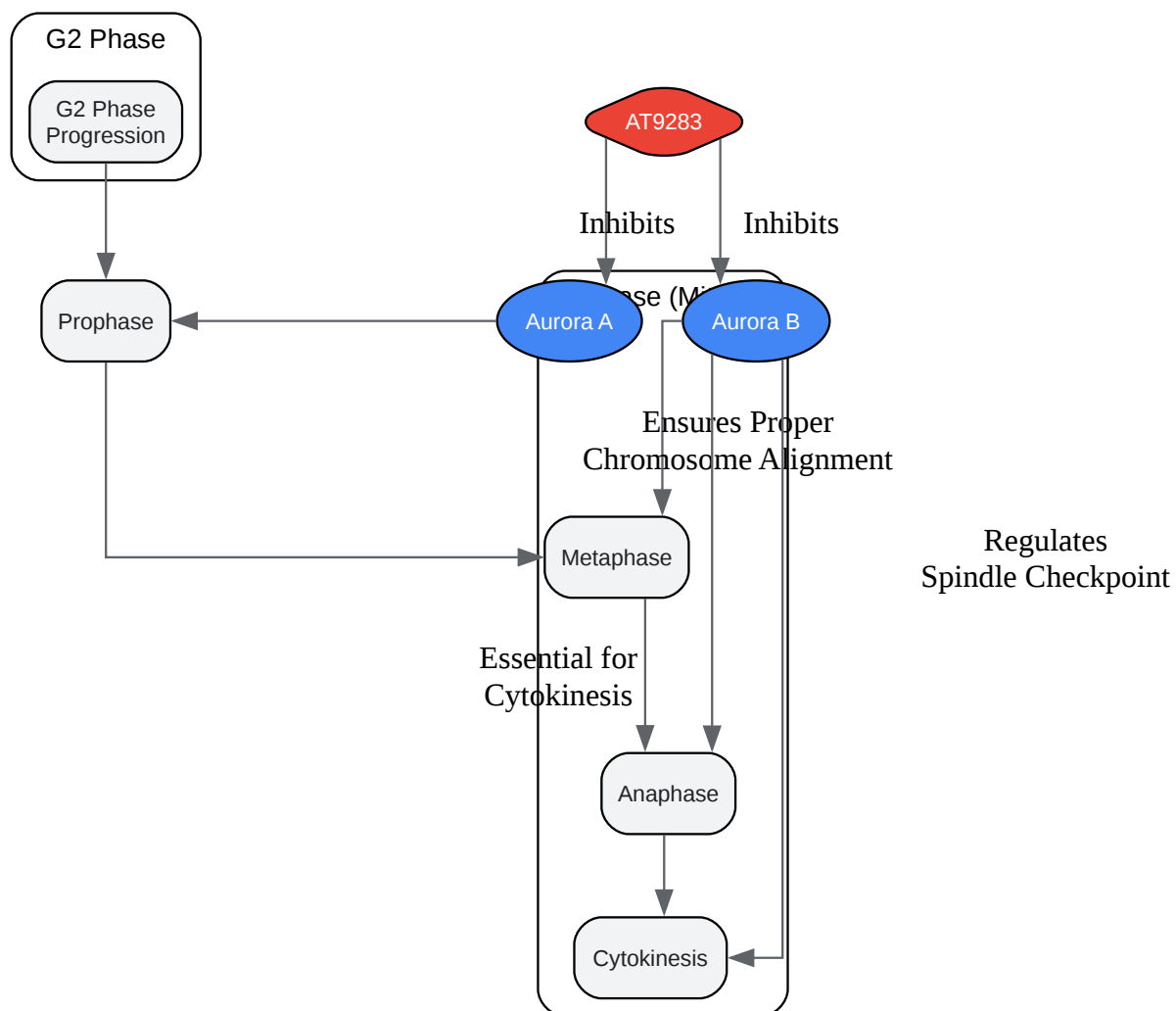
The inhibitory potency of AT9283 against its key kinase targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for AT9283 against its primary targets.

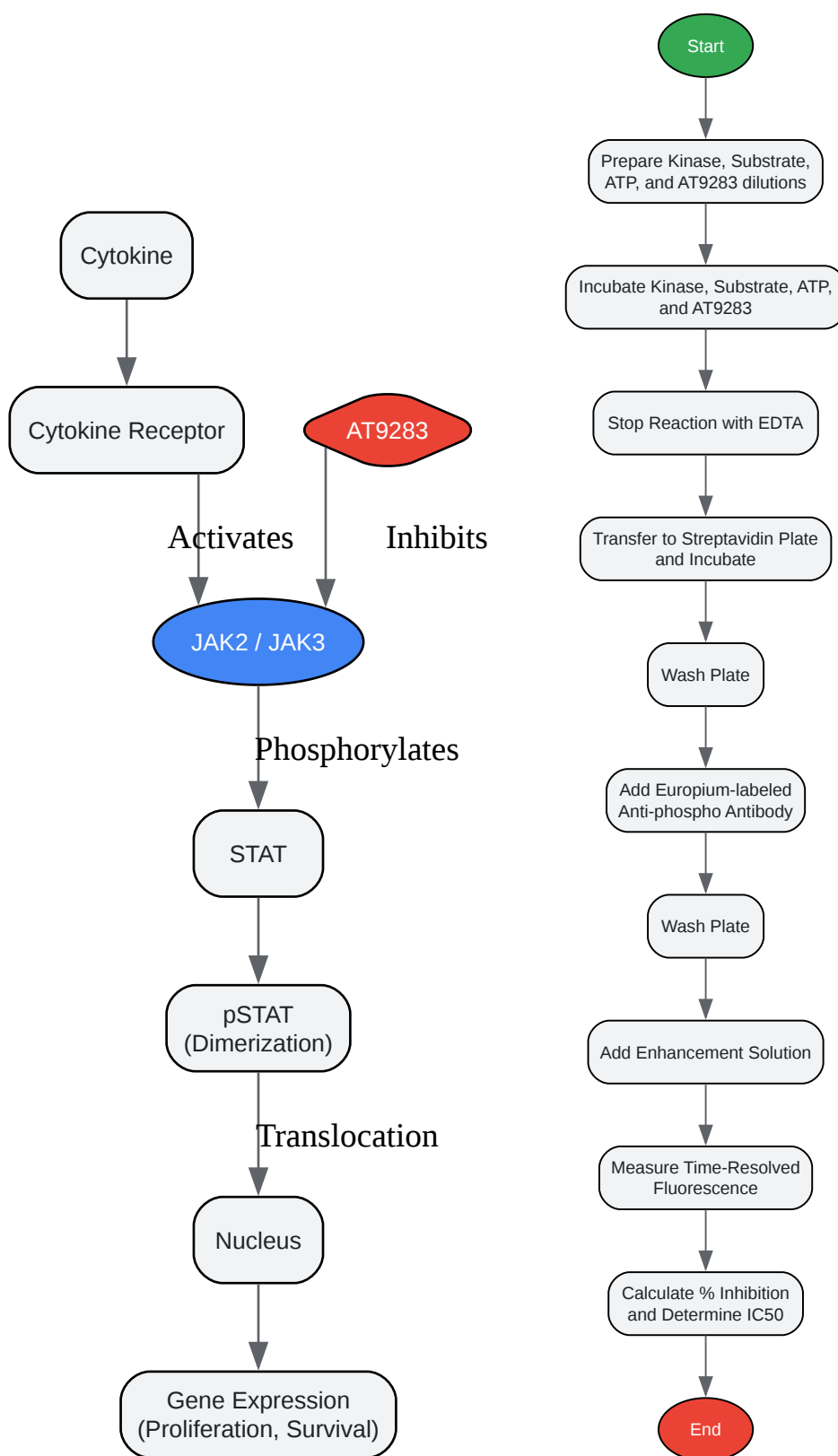
Target Kinase	IC50 (nM)
Aurora A	~3[6]
Aurora B	~3[6]
JAK2	1.2[7]
JAK3	1.1[7]
Abl (T315I)	~4
FLT3	1-30[1][2]

Signaling Pathways Targeted by AT9283

AT9283's therapeutic potential stems from its ability to concurrently inhibit multiple signaling pathways critical for cancer cell proliferation and survival.

By targeting Aurora kinases A and B, AT9283 disrupts the intricate process of mitosis.[4] Inhibition of Aurora A can lead to defects in centrosome maturation and spindle formation, while inhibition of Aurora B, a key component of the chromosomal passenger complex, results in improper chromosome segregation and cytokinesis failure, often leading to polyploidy and subsequent apoptosis.[6]





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